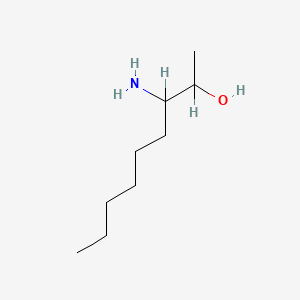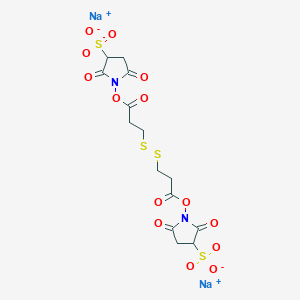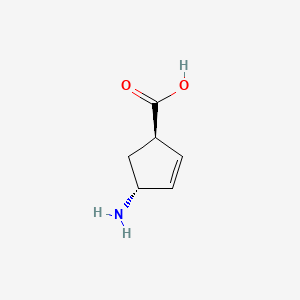
3-氨基壬醇-2-醇
描述
Synthesis Analysis
The synthesis of compounds related to 3-Aminononan-2-ol often involves complex organic reactions. For example, Smith et al. (1985) developed a method for synthesizing oligonucleotides with an aliphatic amino group at their 5' terminus, showcasing the versatility of amino group reactions in synthesis (Smith et al., 1985). Additionally, Seebach et al. (2002) synthesized oligomers of 3-hydroxyalkanoic acids, demonstrating the synthesis of complex molecules with side chains related to amino acids, which can be relevant to understanding the synthesis of 3-Aminononan-2-ol (Seebach et al., 2002).
Molecular Structure Analysis
The molecular structure of 3-Aminononan-2-ol and related compounds can be analyzed using various spectroscopic techniques. Heimgartner (1991) discusses the structural elements of 3-amino-2H-azirines, which are crucial in understanding the molecular structure of similar amino-containing compounds (Heimgartner, 1991).
Chemical Reactions and Properties
Compounds similar to 3-Aminononan-2-ol exhibit diverse chemical reactions. He et al. (2016) explored the transformations of α-amino acids via palladium-catalyzed C-H functionalization, highlighting the reactivity of amino groups in various chemical reactions (He et al., 2016).
Physical Properties Analysis
The physical properties of 3-Aminononan-2-ol and related compounds, such as solubility, melting point, and boiling point, are essential for their application in different chemical processes. However, specific studies on the physical properties of 3-Aminononan-2-ol were not found in this search.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, are crucial for understanding 3-Aminononan-2-ol. Research on similar compounds, such as those involving α-amino acids, can provide insights into the chemical properties of 3-Aminononan-2-ol. For example, Gryaznov and Letsinger (1992) studied oligonucleotides containing aminodeoxythymidine units, which can shed light on the chemical behavior of amino-containing compounds (Gryaznov & Letsinger, 1992).
科学研究应用
真菌中的毒素产生:2-氨基-14,16-二甲基十八烷-3-醇,一种鞘氨醇类似物毒素,在一些真菌属和一些低等海洋动物中是已知的。它抑制神经酰胺合酶,其毒性在体外进行了探索,揭示了它在多种测定中的细胞毒性作用 (Uhlig,Ivanova,Bernhoft,& Eriksen,2008)。
抑制碳钢腐蚀:合成了 1,3-二氨基丙烷-2-醇系列中的叔胺,包括 1,3-二吗啉-4-基丙烷-2-醇 (DMP),并显示出抑制铁的阳极溶解,作为阳极抑制剂并显示出很高的腐蚀科学抑制效率 (Gao,Liang,& Wang,2007)。
低聚 (3-羟基烷酸) 衍生物的合成:已经对具有蛋白氨基酸侧链的 3-羟基烷酸低聚物进行了合成研究。这些包括丙氨酸、缬氨酸和亮氨酸,展示了与聚酰胺链相比聚酯链的柔性 (Albert,Seebach,Duchardt,& Schwalbe,2002)。
β-肾上腺素受体阻滞剂的心脏选择性:一项对 1-[(4-羟基苯乙基) 氨基]-3-(芳氧) 丙烷-2-醇的研究突出了它们与具有 1-(4-羟基苯乙基) 基团的药物相比具有显着的心脏选择性,表明对大鼠心室肌肉的 β1-肾上腺素受体有很高的亲和力 (Rzeszotarski,Gibson,Eckelman,& Reba,1979)。
抗高血压药物的合成:探索了一系列新型 3-[(取代羰基) 氨基]-2H-1-苯并吡喃-4-醇的合成和降压活性,显示出对支链烷基或支链烷基氨基基团的化合物具有最佳活性 (Cassidy,Evans,Hadley,Haladij,Leach,& Stemp,1992)。
环状多胺的合成:从 3-氨基丙醇-1-醇合成了一种多胺,表明许多氨基醇是马肝醇脱氢酶的底物。这展示了生产多胺产品的广泛潜力 (Cassimjee,Marin,& Berglund,2012)。
属性
IUPAC Name |
3-aminononan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO/c1-3-4-5-6-7-9(10)8(2)11/h8-9,11H,3-7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKURPTBUALFOED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(C)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90965997 | |
| Record name | 3-Aminononan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90965997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminononan-2-ol | |
CAS RN |
75166-64-2, 51714-10-4 | |
| Record name | 3-Amino-2-nonanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75166-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminononan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075166642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC272454 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272454 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Aminononan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90965997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-aminononan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.971 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-Deuterio-3-oxo-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)butyl]-4-hydroxychromen-2-one](/img/structure/B1140498.png)

![2-[(1Z)-1-Buten-1-yl]-6-methylpyridine](/img/structure/B1140500.png)







![5-[3-Ethoxy-4-(3-ethyl-5-methyl-1,3-benzothiazol-2(3H)-ylidene)but-2-en-1-ylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)methyl]-4-oxo-4,5-dihydro-1,3-thiazol-3-ium iodide](/img/structure/B1140517.png)
![methyl (3S)-4-bromo-3-[tert-butyl(dimethyl)silyl]oxybutanoate](/img/structure/B1140518.png)

